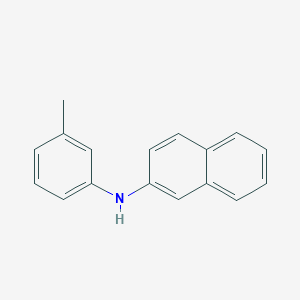

N-(3-methylphenyl)naphthalen-2-amine

Description

Chemical Structure and Classification

This compound belongs to the class of aromatic secondary amines, specifically categorized as an N-aryl-naphthylamine derivative. The compound exhibits a molecular weight of 233.31 g/mol and is characterized by its distinctive structural arrangement comprising two aromatic ring systems connected through a nitrogen bridge. The IUPAC nomenclature clearly defines the compound as this compound, indicating the substitution pattern where the nitrogen atom connects the 2-position of the naphthalene ring to the 3-methylphenyl group.

The chemical structure demonstrates several notable features that influence its properties and reactivity. The naphthalene moiety provides a rigid, planar aromatic system with extended conjugation, while the 3-methylphenyl substituent introduces both steric and electronic effects through the meta-positioned methyl group. The molecular formula C₁₇H₁₅N reflects the compound's substantial aromatic character, with a calculated LogP value of 4.96480, indicating significant lipophilicity.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₇H₁₅N | |

| Molecular Weight | 233.31 g/mol | |

| CAS Number | 76783-57-8 | |

| LogP | 4.96480 | |

| Exact Mass | 233.12000 | |

| Polar Surface Area | 12.03000 |

The structural classification places this compound within the broader category of naphthylamine derivatives that have been extensively studied for their chemical properties and potential applications. The InChI key RQIAICDOHSGNLG-UHFFFAOYSA-N provides a unique digital fingerprint for database searches and computational studies.

Historical Context of N-aryl-naphthylamine Research

The development of N-aryl-naphthylamine chemistry traces its origins to the pioneering work of several 19th-century chemists who established the foundational principles of aromatic amine synthesis and reactivity. Nikolai Nikolaevich Zinin's groundbreaking research in the 1840s demonstrated the reduction of nitroaromatic compounds to their corresponding amines using hydrogen sulfide in the presence of ammonia, a method that became known as "Zinin's method". This work specifically included the reduction of 1-nitronaphthalene to produce "naphtalidam" (1-naphthylamine), establishing the first reliable synthetic route to naphthylamine derivatives.

The historical significance of naphthylamine chemistry was further enhanced by Sir William Henry Perkin's investigations in the mid-19th century. Perkin's work on anthracene, the nitration and reduction of aromatic nitro compounds, and the effect of cyanogen chloride on naphthylamine provided crucial insights into the reactivity patterns of these compounds. His accidental discovery of mauvein in 1856, while attempting to synthesize quinine from aromatic amines, marked the beginning of the synthetic dye industry and demonstrated the practical importance of naphthylamine derivatives.

The Bucherer reaction, independently discovered by Robert Lepetit in 1898 and later developed by Hans Theodor Bucherer in 1904, revolutionized the synthesis of naphthylamine compounds by providing a reversible method for converting naphthols to naphthylamines in the presence of ammonia and sodium bisulfite. This reaction became particularly important for industrial applications, especially in dye intermediate synthesis. The mechanism involves the formation of resonance-stabilized intermediates and demonstrates the unique reactivity of the naphthalene ring system toward nucleophilic substitution under specific conditions.

The 20th century witnessed significant advances in understanding the structure-activity relationships of N-aryl-naphthylamine derivatives. Research in dye chemistry revealed that naphthylamine compounds, particularly those with aryl substitutions, could serve as coupling components in azo dye synthesis. The development of Congo Red, synthesized by combining tetrazotized benzidine with naphthionic acid (1-aminonaphthalene-4-sulfonic acid), exemplified the practical applications of these compounds in textile industries.

Significance in Organic Chemistry

This compound exemplifies several fundamental principles of organic chemistry that make N-aryl-naphthylamine derivatives significant in both theoretical and applied contexts. The compound's structure demonstrates the concept of extended conjugation between aromatic systems through a nitrogen bridge, which influences both its electronic properties and chemical reactivity patterns.

The significance of this compound class extends to their role as synthetic intermediates in organic synthesis. The naphthalene ring system provides multiple sites for electrophilic and nucleophilic substitution reactions, while the N-aryl substitution pattern modulates the electron density distribution throughout the molecule. This structural arrangement makes these compounds valuable building blocks for the synthesis of more complex aromatic systems.

In the context of medicinal chemistry, N-aryl-naphthylamine derivatives have shown promising biological activities. Recent research has demonstrated that diverse α-naphthylamine derivatives exhibit significant antifungal and cytotoxic properties. Specifically, N-aryl-N-[1-(1-naphthyl)but-3-enyl]amines have shown activity against breast cancer (MCF-7), non-small cell lung cancer (H-460), and central nervous system cancer (SF-268) cell lines with IC₅₀ values less than 10 μg/mL. These findings highlight the potential therapeutic applications of structurally related compounds.

The compound's lipophilic character, evidenced by its high LogP value of 4.96480, influences its biological activity and pharmaceutical properties. This characteristic affects membrane permeability, protein binding, and metabolic stability, making it relevant for drug design considerations. The structural features also contribute to the compound's potential interactions with biological targets through π-π stacking interactions and hydrophobic binding.

From a synthetic chemistry perspective, this compound can be prepared through various methodologies, including direct coupling reactions between 2-naphthylamine and 3-methylphenyl derivatives, or through the Bucherer reaction starting from appropriate naphthol precursors. The choice of synthetic route depends on the specific substitution pattern desired and the availability of starting materials.

Relationship to Other N-aryl-naphthylamine Derivatives

This compound belongs to a diverse family of N-aryl-naphthylamine derivatives that share common structural features while exhibiting distinct properties based on their specific substitution patterns. Understanding these relationships provides insights into structure-activity correlations and guides the design of compounds with desired properties.

The compound can be directly compared to its positional isomer N-(3-methylphenyl)naphthalen-1-amine (CAS: 63350-97-0), which features the same aryl substituent attached to the 1-position of the naphthalene ring rather than the 2-position. This positional difference significantly affects the compound's electronic properties and reactivity, as the 1-position of naphthalene exhibits different electron density and steric environment compared to the 2-position.

The influence of the methyl substituent position on the phenyl ring can be evaluated by comparing this compound with its ortho and para isomers. The meta-positioning of the methyl group provides a balance between electronic effects and steric hindrance that distinguishes it from ortho-substituted derivatives, which experience greater steric interactions, and para-substituted analogs, which exhibit different electronic resonance patterns.

Structural analogs with different alkyl chain lengths, such as N-[1-(3-methylphenyl)ethyl]naphthalen-2-amine (C₁₉H₁₉N), demonstrate how additional carbon atoms in the linking region affect molecular flexibility and binding properties. These extended analogs often show different biological activities due to altered conformational preferences and binding geometries.

| Compound | CAS Number | Molecular Formula | Key Structural Difference |

|---|---|---|---|

| This compound | 76783-57-8 | C₁₇H₁₅N | Reference compound |

| N-(3-methylphenyl)naphthalen-1-amine | 63350-97-0 | C₁₇H₁₅N | 1-position attachment |

| N-[1-(3-methylphenyl)ethyl]naphthalen-2-amine | - | C₁₉H₁₉N | Extended alkyl chain |

| N-phenylnaphthalen-2-amine | 135-88-6 | C₁₆H₁₃N | No methyl substituent |

The parent compound N-phenylnaphthalen-2-amine (CAS: 135-88-6) serves as a reference point for understanding the electronic and steric effects introduced by the methyl substitution. This unsubstituted analog provides a baseline for comparing the influence of the 3-methyl group on various properties including solubility, reactivity, and biological activity.

In the context of dye chemistry, N-aryl-naphthylamine derivatives serve as important coupling components for azo dye synthesis. The compound N-(2-ethylhexyl)-1-[[3-methyl-4-[(3-methylphenyl)azo]phenyl]azo]naphthalen-2-amine (CAS: 56358-10-2) represents a complex disazo dye structure that incorporates the 3-methylphenyl motif found in the target compound. This example illustrates how simple N-aryl-naphthylamine derivatives can be elaborated into complex functional materials.

The systematic study of N-aryl-naphthylamine derivatives has revealed important structure-activity relationships, particularly in biological applications. Research on cytotoxic N-aryl-N-[1-(naphth-1-yl)but-3-enyl]amines has shown that compounds containing electron-donating substituents like methoxy groups exhibit enhanced activity compared to halogen-substituted analogs. These findings suggest that the electron-rich nature of the 3-methylphenyl group in the target compound may contribute to favorable biological interactions.

Properties

IUPAC Name |

N-(3-methylphenyl)naphthalen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N/c1-13-5-4-8-16(11-13)18-17-10-9-14-6-2-3-7-15(14)12-17/h2-12,18H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQIAICDOHSGNLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC2=CC3=CC=CC=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90389038 | |

| Record name | N-(3-methylphenyl)naphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90389038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76783-57-8 | |

| Record name | N-(3-methylphenyl)naphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90389038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism

-

Tautomerization : 2-Naphthol tautomerizes to its keto form, enabling nucleophilic attack.

-

Sulfite Adduct Formation : Sodium metabisulfite (Na₂S₂O₅) forms a bisulfite adduct with the keto intermediate, stabilizing the transition state.

-

Amine Incorporation : 3-Methylaniline displaces the sulfite group, yielding N-(3-methylphenyl)naphthalen-2-amine after aromatization.

Optimized Protocol

Table 1: Bucherer Reaction Variants

| Amine Source | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| 3-Methylaniline | 150 | 24 | 82 |

| Ammonia (Pressure) | 200 | 48 | 68 |

| Cyclohexylamine | 130 | 18 | 71 |

Advantages : High regioselectivity, scalable for industrial production.

Limitations : Requires excess amine, energy-intensive conditions.

Nucleophilic Aromatic Substitution (NAS)

NAS leverages electron-deficient naphthalene derivatives to facilitate amine coupling.

Halogenated Precursors

Microwave-Assisted NAS

-

Conditions : 1-Bromo-2-naphthol (1 equiv), 3-methylaniline (1.2 equiv), CuI (5 mol%), DMF, 150 W, 30 minutes.

Reductive Amination

This method condenses 2-naphthaldehyde with 3-methylaniline followed by reduction.

Two-Step Synthesis

-

Imine Formation :

-

2-Naphthaldehyde + 3-methylaniline → Schiff base (toluene, 110°C, 4 h).

-

-

Reduction :

-

NaBH₄ in ethanol, room temperature, 1 h.

-

One-Pot Tandem Approach

-

Reagents : 2-Naphthol, paraformaldehyde, 3-methylaniline, NaBH₄.

-

Conditions : Acetic acid catalyst, 80°C, 6 h.

Multi-Component Reactions (MCRs)

MCRs offer atom-efficient pathways by combining three reactants in a single step.

Grindstone Chemistry

Table 2: Solvent-Free MCR Performance

| Catalyst | Time (min) | Yield (%) |

|---|---|---|

| Methanesulfonic Acid | 15 | 90 |

| p-TSA | 30 | 85 |

| None | 60 | 40 |

Advantages : Eco-friendly, rapid, high throughput.

Industrial-Scale Production

Continuous Flow Bucherer Reaction

Catalytic Hydrogenation

-

Substrate : 2-Nitro-N-(3-methylphenyl)naphthalene.

-

Conditions : H₂ (50 psi), Pd/C (5 wt%), ethanol, 80°C.

Comparative Analysis of Methods

Table 3: Method Efficacy and Limitations

| Method | Yield (%) | Scalability | Energy Cost |

|---|---|---|---|

| Bucherer Reaction | 82 | High | High |

| NAS | 78 | Moderate | Moderate |

| Reductive Amination | 72 | Low | Low |

| MCRs | 90 | High | Low |

Key Insight : MCRs and flow chemistry offer sustainable alternatives to traditional methods.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylphenyl)naphthalen-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

Reduction: Reduction reactions can convert the compound to tetrahydro derivatives.

Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium in boiling amyl alcohol solution is used for reduction reactions.

Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents under acidic conditions.

Major Products Formed

The major products formed from these reactions include naphthoquinones, tetrahydro derivatives, and various substituted naphthalenes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(3-methylphenyl)naphthalen-2-amine has several scientific research applications:

Organic Electronics: The compound is used as a hole-transporting material in organic light-emitting diodes (OLEDs) and perovskite solar cells.

Medicinal Chemistry: It serves as a precursor for the synthesis of various bioactive molecules with potential therapeutic applications.

Material Science: The compound is explored for its luminescent properties and stability in various material applications.

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)naphthalen-2-amine involves its interaction with specific molecular targets and pathways. In organic electronics, it functions as a hole-transporting material by facilitating the movement of positive charges through the device. In medicinal chemistry, its bioactivity is attributed to its ability to interact with specific receptors and enzymes, leading to various therapeutic effects .

Comparison with Similar Compounds

Table 1: Key Structural Features and Substituent Effects

Key Observations:

- Electron-Donating vs. Electron-Withdrawing Groups : Methoxy (OCH₃) substituents (e.g., in N,N-bis(4-methoxyphenyl)naphthalen-2-amine) enhance electron-donating capacity, making the compound suitable for hole-transporting materials (HTMs) in perovskite solar cells (PCE = 15.91% for CP1 ). In contrast, chloro (Cl) groups (e.g., in ) reduce electron density, favoring stability in pharmaceutical hybrids.

- Steric Effects : The 3-methylphenyl group in the target compound introduces moderate steric hindrance compared to bulkier substituents like diphenylethyl () or 2,2-diphenylethanamine (), which may limit aggregation in solid-state applications.

Physicochemical and Spectroscopic Properties

Table 2: Comparative Physicochemical Data

Key Observations:

Table 3: Application-Specific Comparisons

Biological Activity

N-(3-methylphenyl)naphthalen-2-amine, a compound with significant potential in medicinal chemistry and organic electronics, has garnered attention for its biological activity. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound is an aromatic amine characterized by a naphthalene backbone substituted with a 3-methylphenyl group. Its molecular structure can be represented as follows:

This compound exhibits properties typical of aromatic amines, such as the ability to undergo electrophilic substitution reactions and oxidation to form naphthoquinones.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Receptor Interaction : The compound may interact with specific receptors involved in neurotransmission, influencing pathways related to mood and cognition.

- Enzyme Modulation : It has been observed to inhibit certain enzymes, potentially leading to therapeutic effects in conditions like cancer and inflammation.

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antibacterial properties against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) .

Antimicrobial Properties

A study conducted on similar naphthalene derivatives indicated that compounds with structural similarities to this compound displayed significant antimicrobial activity. For instance, the minimum inhibitory concentration (MIC) values for related compounds ranged from 13.0 µmol/L to 55.0 µmol/L against various bacterial strains .

| Compound | MIC (µmol/L) | Target Organism |

|---|---|---|

| 3-Hydroxy-N-(4-nitrophenyl)naphthalene-2-carboxamide | 13.0 | M. kansasii |

| N-(2-Fluorophenyl)-3-hydroxynaphthalene-2-carboxamide | 28.4 | M. marinum |

| 3-Hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide | 55.0 | S. aureus |

Cytotoxicity

Cytotoxicity assays using human monocytic leukemia THP-1 cell lines have revealed that certain derivatives exhibit varying degrees of cytotoxic effects, suggesting potential applications in cancer therapy . The IC50 values for these compounds provide insights into their therapeutic windows.

Case Studies

- Antibacterial Activity : In a comparative study of naphthalene derivatives, this compound was evaluated alongside other compounds for its ability to inhibit bacterial growth. Results indicated that while some derivatives were more potent, this compound still demonstrated notable activity against MRSA strains.

- Neuroprotective Effects : Research exploring the neuroprotective capabilities of aromatic amines suggests that this compound may play a role in protecting neuronal cells from oxidative stress, which is relevant in neurodegenerative diseases .

Toxicological Considerations

While the biological activity of this compound is promising, toxicological assessments are crucial for evaluating safety profiles. Studies on related compounds indicate potential carcinogenic effects associated with long-term exposure to aromatic amines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.